molecular formula C9H7ClF3NO2 B068845 N-[4-chloro-2-(trifluoromethoxy)phenyl]acetamide CAS No. 175278-36-1

N-[4-chloro-2-(trifluoromethoxy)phenyl]acetamide

Cat. No.: B068845
CAS No.: 175278-36-1
M. Wt: 253.6 g/mol
InChI Key: RIYOBXWNWKZLSR-UHFFFAOYSA-N
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Description

N-[4-chloro-2-(trifluoromethoxy)phenyl]acetamide is an acetamide derivative featuring a phenyl ring substituted with a chlorine atom at the para-position (C4) and a trifluoromethoxy (TFMO) group at the ortho-position (C2). This compound is structurally related to analgesics like paracetamol (N-(4-hydroxyphenyl)acetamide) but differs in its halogen and TFMO substituents, which may enhance metabolic stability or receptor affinity .

Analytical characterization methods such as HRMS and NMR (e.g., $^{19}\text{F}$ NMR δ = -65.0 ppm for TFMO) confirm its structural identity .

Properties

IUPAC Name

N-[4-chloro-2-(trifluoromethoxy)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF3NO2/c1-5(15)14-7-3-2-6(10)4-8(7)16-9(11,12)13/h2-4H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIYOBXWNWKZLSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)Cl)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371516
Record name N-[4-chloro-2-(trifluoromethoxy)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175278-36-1
Record name N-[4-chloro-2-(trifluoromethoxy)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-2-(trifluoromethoxy)phenyl]acetamide typically involves the reaction of 4-chloro-2-(trifluoromethoxy)aniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-2-(trifluoromethoxy)phenyl]acetamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and acids.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases for hydrolysis, oxidizing agents such as potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, hydrolysis of this compound can yield 4-chloro-2-(trifluoromethoxy)aniline and acetic acid.

Scientific Research Applications

N-[4-chloro-2-(trifluoromethoxy)phenyl]acetamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-chloro-2-(trifluoromethoxy)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of N-[4-chloro-2-(trifluoromethoxy)phenyl]acetamide with structurally related acetamide derivatives, focusing on substituent effects, pharmacological activity, and synthetic utility.

Table 1: Structural Comparison

Compound Name Substituents (Position) Key Structural Features Pharmacological/Functional Role Reference
This compound Cl (C4), TFMO (C2) Electron-withdrawing groups enhance stability Intermediate; potential ion channel modulator
N-(5-Fluoro-2-(trifluoromethoxy)phenyl)acetamide F (C5), TFMO (C2) Halogen substitution alters electronic density Synthetic intermediate; characterized by $^{19}\text{F}$ NMR
2-[4-chloro-3-(trifluoromethoxy)phenyl]-N-(cyclohexylmethyl)acetamide (JM-S-7) Cl (C4), TFMO (C3) TFMO at C3 vs. C2 affects binding to KCNQ2/Q3 channels Potassium channel opener (EC$_{50}$ tested via Rb$^+$ assay)
N1-[4-Cyano-2-(trifluoromethoxy)phenyl]acetamide CN (C4), TFMO (C2) Cyano group increases polarity Not reported; structural analog
N-(3-chloro-4-hydroxyphenyl)acetamide Cl (C3), OH (C4) Hydroxyl group mimics paracetamol Paracetamol photoproduct; lower metabolic stability
2-Chloro-N-(4-fluorophenyl)acetamide Cl (C2), F (C4) Halogen positioning influences reactivity Precursor for heterocyclic synthesis

Table 2: Pharmacological and Functional Insights

Compound Activity/Application Key Findings Reference
This compound KCNQ2/Q3 potassium channel modulation TFMO at C2 may enhance channel affinity (hypothesized)
N-phenylacetamide sulphonamides (e.g., Compound 35) Analgesic activity Superior to paracetamol in inflammatory pain models
JM-S-7 KCNQ2/Q3 opener Positional isomerism (C3 vs. C2 TFMO) impacts EC$_{50}$ (exact data not reported)
N-(5-Fluoro-2-TFMO-phenyl)acetamide Synthetic utility Characterized via HRMS ($m/z$ 237.0417)

Key Research Findings

Substituent Position and Activity: The ortho-position of the TFMO group in this compound is critical for interactions with biological targets. For example, shifting the TFMO to C3 (as in JM-S-7) alters its efficacy as a potassium channel opener, though specific EC$_{50}$ values remain unpublished .

Electron-Withdrawing Effects :

  • The TFMO group’s electron-withdrawing nature stabilizes the acetamide moiety against hydrolysis, enhancing metabolic stability compared to hydroxylated analogs like N-(3-chloro-4-hydroxyphenyl)acetamide .

Synthetic Versatility :

  • This compound serves as a precursor for heterocycles (e.g., triazoles, thiadiazoles), enabling drug discovery pipelines .

Biological Activity

N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide, often referred to as TFMCA, is a synthetic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₉H₇ClF₃NO
  • Molecular Weight : 237.61 g/mol
  • Functional Groups : Contains a chloro group and a trifluoromethyl group, which enhance its lipophilicity and metabolic stability.

The presence of the trifluoromethyl group is particularly significant as it contributes to the compound's unique chemical behavior and biological activities, making it a candidate for further medicinal chemistry exploration.

Biological Activities

N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide has been studied for various biological activities:

1. Antimicrobial Activity

  • Preliminary studies indicate that TFMCA exhibits significant activity against various bacterial strains, suggesting its potential as an antibiotic agent.
  • The compound's antimicrobial efficacy is attributed to its ability to interact with bacterial cell membranes and inhibit essential cellular processes.

2. Anti-inflammatory Effects

  • Research indicates that TFMCA may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
  • The mechanism by which it exerts these effects may involve modulation of inflammatory pathways through interaction with specific enzymes or receptors.

The mechanism of action of N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide involves its interaction with various molecular targets within biological systems:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, thereby affecting cellular functions critical for disease progression.
  • Receptor Interaction : Its structural characteristics allow it to bind effectively to certain receptors, potentially modulating their activity and influencing downstream signaling pathways.

The trifluoromethyl group enhances the compound's lipophilicity, facilitating its penetration through cell membranes and increasing bioavailability.

Research Findings and Case Studies

Several studies have investigated the biological activity of TFMCA:

  • Antimicrobial Screening : A study demonstrated that TFMCA showed potent activity against Gram-positive and Gram-negative bacteria in vitro. The Minimum Inhibitory Concentration (MIC) values were determined for various strains, highlighting its potential as an antimicrobial agent.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli30
Pseudomonas aeruginosa20
  • Anti-inflammatory Activity : In an animal model of inflammation, TFMCA reduced edema significantly compared to the control group. This suggests its potential utility in managing inflammatory conditions.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-[4-chloro-2-(trifluoromethoxy)phenyl]acetamide?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. A standard approach involves reacting 4-chloro-2-(trifluoromethoxy)aniline with chloroacetyl chloride in the presence of a weak base (e.g., K₂CO₃) in acetonitrile at room temperature. Reaction progress is monitored via TLC, followed by filtration and solvent evaporation under reduced pressure .
  • Optimization : Adjusting stoichiometric ratios (e.g., excess base to neutralize HCl byproducts) and solvent polarity can improve yields. Acetonitrile is preferred for its ability to dissolve both aromatic amines and acylating agents .

Q. Which spectroscopic and crystallographic methods are used to characterize this compound?

  • Analytical Techniques :

Technique Application Key Observations Reference
¹H/¹³C NMR Confirm molecular structureChemical shifts for aromatic protons (δ 7.2–8.1 ppm), trifluoromethoxy group (δ ~4.3 ppm)
FTIR Identify functional groupsAmide C=O stretch (~1650 cm⁻¹), C-F stretches (~1100–1200 cm⁻¹)
Single-crystal XRD Resolve 3D structureBond lengths, angles, and hydrogen-bonding networks
  • Software Tools : SHELXL for refinement and WinGX/ORTEP-3 for visualization .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

  • Key Features : Intramolecular interactions (e.g., C–H···O) and intermolecular hydrogen bonds (N–H···O) stabilize the crystal lattice. For example, the acetamide moiety forms a six-membered ring via C–H···O interactions, confirmed by XRD .
  • Resolution of Ambiguities : SHELXL refines disorder models for flexible substituents (e.g., trifluoromethoxy group) using restraints. High-resolution data (>1.0 Å) are critical for resolving torsional angles and thermal motion .

Q. How should researchers address contradictions between spectroscopic and crystallographic data?

  • Case Study : Discrepancies in NMR-derived torsional angles vs. XRD-observed conformations may arise from solution vs. solid-state dynamics.
  • Resolution Strategy :

  • Perform variable-temperature NMR to probe conformational flexibility.
  • Compare XRD data with DFT-optimized geometries to identify dominant conformers .
  • Cross-validate using complementary techniques (e.g., Raman spectroscopy for solid-state analysis) .

Q. What is the impact of chloro and trifluoromethoxy substituents on reactivity and biological interactions?

  • Electronic Effects : The electron-withdrawing trifluoromethoxy group deactivates the aromatic ring, reducing electrophilic substitution but enhancing hydrogen-bond acceptor capacity.
  • Biological Relevance : Chloro substituents increase lipophilicity, impacting membrane permeability. Docking studies on analogous compounds (e.g., anti-COVID-19 candidates) suggest halogen interactions with hydrophobic enzyme pockets .
  • Structural Comparisons : Studies on N-(2,4,5-trichlorophenyl)acetamide derivatives reveal that chloro substituents at the para position enhance thermal stability .

Q. How can computational methods predict the environmental persistence of this compound?

  • Approach :

  • QSAR Modeling : Correlate substituent patterns with biodegradation half-lives using databases like EPI Suite.
  • Hydrolysis Studies : Simulate pH-dependent degradation pathways (e.g., base-catalyzed cleavage of the amide bond).
    • Experimental Validation : LC-MS/MS to detect degradation products (e.g., 4-chloro-2-(trifluoromethoxy)aniline) in environmental matrices .

Methodological Resources

  • Crystallography : Use SHELXTL (Bruker) or Olex2 for structure solution and refinement. For twinned crystals, employ the HKLF5 format in SHELXL .
  • Spectral Analysis : Assign complex splitting patterns in NMR using 2D experiments (COSY, HSQC) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-chloro-2-(trifluoromethoxy)phenyl]acetamide
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N-[4-chloro-2-(trifluoromethoxy)phenyl]acetamide

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